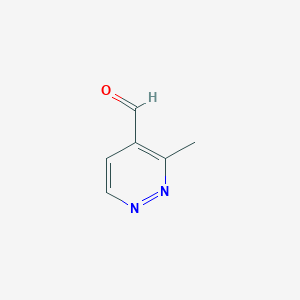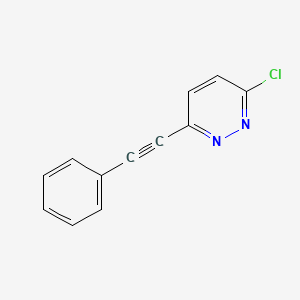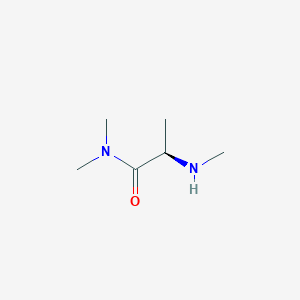
(S)-3-BROMOBUTANOIC ACID
Vue d'ensemble
Description
(S)-3-Bromobutanoic acid is an organic compound with the molecular formula C4H7BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms
Mécanisme D'action
Target of Action
This compound may interact with various proteins or enzymes within the cell, influencing their function and potentially leading to changes in cellular processes
Mode of Action
It is likely that this compound interacts with its targets, leading to changes in their activity or function . This could result in alterations to cellular processes, potentially influencing cell growth, metabolism, or other functions. More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
It is possible that this compound influences multiple pathways, depending on its targets and their roles within the cell The downstream effects of these changes could include alterations to cell growth, metabolism, or other processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
Depending on its targets and mode of action, this compound could influence various cellular processes, potentially leading to changes in cell growth, metabolism, or other functions . More research is required to describe these effects in detail.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-3-Bromobutanoic Acid. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and influences cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-3-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of butanoic acid derivatives. For instance, starting with (S)-3-hydroxybutanoic acid, bromination can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvent, temperature, and brominating agent are critical factors in the industrial synthesis to ensure high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Bromobutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Reduction: Conducted in anhydrous conditions using strong reducing agents like LiAlH4.
Major Products Formed
Nucleophilic Substitution: Produces various substituted butanoic acids depending on the nucleophile used.
Reduction: Yields (S)-3-bromobutanol.
Oxidation: Can produce more oxidized forms such as this compound derivatives.
Applications De Recherche Scientifique
(S)-3-Bromobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific chiral properties.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Bromobutanoic acid: The enantiomer of (S)-3-Bromobutanoic acid, with similar chemical properties but different biological activities due to its chiral configuration.
3-Chlorobutanoic acid: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodobutanoic acid:
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activities and reactivity compared to its enantiomer and other halogenated butanoic acids. This makes it valuable in applications requiring precise stereochemical control .
Propriétés
IUPAC Name |
(3S)-3-bromobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949097 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-86-1 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B3283971.png)












![Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine](/img/structure/B3284074.png)
